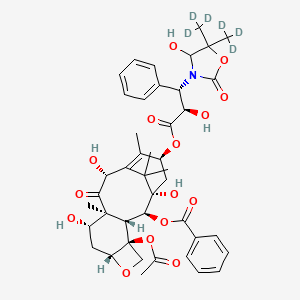

Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers)

Description

Docetaxel-d6 Metabolites M1 and M3 (Mixture of Diastereomers) are stable isotope-labeled metabolites of Docetaxel, a well-known chemotherapy medication used to treat various cancers, including breast, ovarian, and non-small cell lung cancer . These metabolites are primarily used in scientific research to study the pharmacokinetics and metabolism of Docetaxel.

Properties

Molecular Formula |

C43H51NO15 |

|---|---|

Molecular Weight |

827.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[4-hydroxy-2-oxo-5,5-bis(trideuteriomethyl)-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37?,41+,42-,43+/m0/s1/i5D3,6D3 |

InChI Key |

MZGHWPNTSVYFCV-AXAKODJZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(N(C(=O)O1)[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O)O)C([2H])([2H])[2H] |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docetaxel-d6 Metabolites M1 and M3 involves the hydroxylation of the synthetic isobutoxy side chain of Docetaxel . This process is typically carried out using specific reagents and conditions to ensure the formation of the desired diastereomers. The reaction conditions often include the use of catalysts and controlled temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of Docetaxel-d6 Metabolites M1 and M3 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the metabolites and ensure their quality and consistency . The production is carried out under strict regulatory guidelines to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Docetaxel-d6 Metabolites M1 and M3 undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the metabolic pathways and understanding the behavior of the metabolites in biological systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions often involve controlled temperatures, pH levels, and reaction times to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include primary alcohols, aldehydes, and cyclic hydroxyoxazolidinones, which are diastereomers . These products are crucial for understanding the metabolic pathways and the pharmacokinetics of Docetaxel.

Scientific Research Applications

Docetaxel-d6 Metabolites M1 and M3 are widely used in scientific research for various applications :

Chemistry: Studying the chemical properties and reactions of Docetaxel and its metabolites.

Biology: Investigating the metabolic pathways and the behavior of the metabolites in biological systems.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of Docetaxel to improve cancer treatment.

Industry: Developing new pharmaceutical formulations and improving existing ones.

Mechanism of Action

The mechanism of action of Docetaxel-d6 Metabolites M1 and M3 involves the inhibition of microtubule dynamics, which prevents cell division and promotes cell death . These metabolites bind to microtubules with high affinity, disrupting their normal function and leading to the inhibition of cell replication. The molecular targets include tubulin and other proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Docetaxel Metabolites M1, M2, and M4: These metabolites are also derived from Docetaxel and share similar chemical properties and metabolic pathways.

Paclitaxel Metabolites: Paclitaxel is another chemotherapy medication with similar mechanisms of action and metabolic pathways.

Uniqueness

Docetaxel-d6 Metabolites M1 and M3 are unique due to their stable isotope labeling, which allows for precise tracking and analysis in pharmacokinetic studies . This labeling provides valuable insights into the metabolism and behavior of Docetaxel in biological systems, making them essential tools in scientific research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.